Tolmetin sodium dihydrate

説明

Tolmetin sodium dihydrate is an organic sodium salt that is the dihydrate form of tolmetin sodium . It is used as a nonselective nonsteroidal anti-inflammatory drug (NSAID) and has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor .

Molecular Structure Analysis

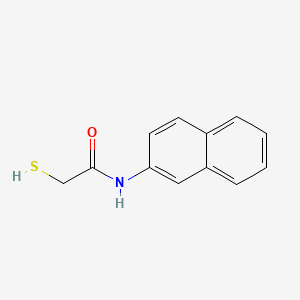

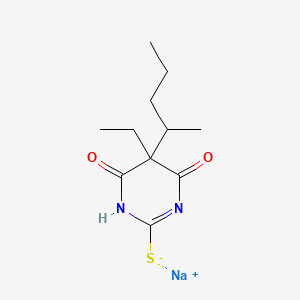

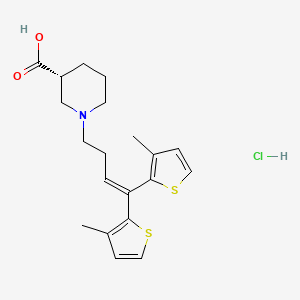

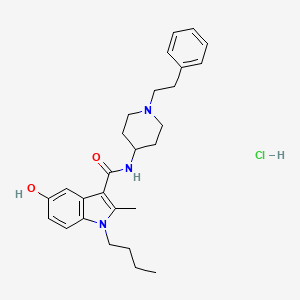

The molecular formula of Tolmetin sodium dihydrate is C15H18NNaO5 . The IUPAC name is sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;dihydrate . The InChI is InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;/p-1 .Chemical Reactions Analysis

Tolmetin sodium dihydrate is known to inhibit the enzyme prostaglandin synthase, which prevents the formation of prostaglandins from prostaglandin precursors . This inhibition may be responsible for its anti-inflammatory action .Physical And Chemical Properties Analysis

The molecular weight of Tolmetin sodium dihydrate is 315.30 g/mol . The compound is freely soluble in water, soluble in methanol, and slightly soluble in alcohol .科学的研究の応用

Pharmacology

Application Summary

Tolmetin sodium dihydrate is primarily used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile arthritis .

Methods of Application

The drug is administered orally in tablet form. The fast dissolving tablets (FDTs) have been optimized using Box-Behnken Design and Response Surface Methodology to enhance bioavailability through pre-gastric absorption .

Results and Outcomes

The optimized FDTs showed improved dissolution rates, leading to faster onset of action and increased bioavailability, which is crucial for effective pain management in inflammatory diseases .

Biochemistry

Application Summary

In biochemistry, Tolmetin sodium dihydrate acts by inhibiting aldo-keto reductases, enzymes involved in the reduction of carbonyl groups within steroid, metabolic, and prostanoid molecules .

Methods of Application

Biochemical assays to measure the inhibitory activity of Tolmetin sodium dihydrate are conducted, with IC50 values determined to assess potency .

Results and Outcomes

Tolmetin sodium dihydrate has shown an IC50 of 2.39 µM for human aldose reductase, indicating its potential as a therapeutic agent in conditions where aldo-keto reductase activity is implicated .

Molecular Biology

Application Summary

In molecular biology, Tolmetin sodium dihydrate is studied for its role as a prostaglandin-endoperoxide synthase inhibitor, affecting the synthesis of prostaglandins involved in inflammation and pain .

Methods of Application

Molecular techniques such as gene expression analysis and enzyme-linked assays are used to study the effects of Tolmetin sodium dihydrate on prostaglandin synthesis pathways.

Results and Outcomes

Research has demonstrated that Tolmetin sodium dihydrate can effectively inhibit the cyclooxygenase enzymes, leading to a decrease in prostaglandin production and subsequent anti-inflammatory effects .

Clinical Research

Application Summary

Clinical research on Tolmetin sodium dihydrate focuses on its effectiveness in treating conditions like rheumatoid arthritis and its potential in improving drug formulations for better patient outcomes .

Methods of Application

Clinical trials are conducted to evaluate the efficacy and safety of Tolmetin sodium dihydrate in patients with inflammatory conditions. These studies often involve double-blind, placebo-controlled methodologies.

Results and Outcomes

Clinical studies have shown that Tolmetin sodium dihydrate is effective in reducing symptoms of arthritis, with a good safety profile when used as directed .

Drug Development

Application Summary

Tolmetin sodium dihydrate is used in drug development to create formulations that offer rapid relief from pain and inflammation with enhanced bioavailability .

Methods of Application

Pharmaceutical development processes, including formulation optimization and stability testing, are employed to create effective drug delivery systems for Tolmetin sodium dihydrate.

Results and Outcomes

The development of fast dissolving tablet formulations has been a significant advancement, providing patients with quicker relief from pain and inflammation .

Medical Treatment

Application Summary

Tolmetin sodium dihydrate is used in medical treatment to manage acute flares of painful conditions and for long-term management of chronic arthritic diseases .

Methods of Application

The medication is prescribed by healthcare professionals and is taken orally by patients as part of their treatment regimen.

Results and Outcomes

Patients receiving Tolmetin sodium dihydrate have reported effective management of pain and inflammation associated with their conditions, leading to improved quality of life .

This analysis provides a detailed overview of the diverse applications of Tolmetin sodium dihydrate across different scientific fields, highlighting its importance in both research and clinical settings.

Analytical Chemistry

Application Summary

Tolmetin sodium dihydrate is utilized in analytical chemistry for the development of analytical methods to quantify NSAIDs in biological fluids, which is crucial for pharmacokinetics and therapeutic drug monitoring .

Methods of Application

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is often used for the precise quantification of Tolmetin sodium dihydrate in plasma and serum samples.

Results and Outcomes

The analytical methods developed have shown high sensitivity and specificity, with detection limits suitable for clinical and research applications, ensuring accurate dosage and monitoring of therapeutic levels .

Drug Delivery Systems

Application Summary

Tolmetin sodium dihydrate is explored for its incorporation into novel drug delivery systems, such as transdermal patches and sustained-release formulations, to improve patient compliance and drug efficacy .

Methods of Application

Techniques like microencapsulation and the use of biodegradable polymers are employed to create these advanced drug delivery systems.

Results and Outcomes

The research has yielded promising results, with sustained-release formulations showing prolonged therapeutic effects and potential for reduced side effects due to steady drug levels in the body .

Safety And Hazards

Tolmetin sodium dihydrate can increase the risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal . It can also increase the risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

特性

IUPAC Name |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILXENAYPUNEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

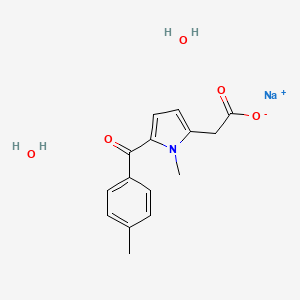

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26171-23-3 (Parent) | |

| Record name | Tolmetin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064490922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045594 | |

| Record name | Tolmetin sodium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolmetin sodium dihydrate | |

CAS RN |

64490-92-2 | |

| Record name | Tolmetin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064490922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin sodium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N1TZF99F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。